![molecular formula C11H14ClN3 B1437553 N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 933682-41-8](/img/structure/B1437553.png)
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine
Vue d'ensemble
Description
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine, also known as NCEE, is a compound widely used in scientific research due to its unique properties. It is a derivative of the benzimidazole family, which is a class of heterocyclic compounds containing a five-membered ring of two nitrogen atoms and three carbon atoms. NCEE has been used in a variety of research applications, including studies of the mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Antiprotozoal Activity:
- Researchers Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and tested them against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong antiprotozoal activity, surpassing even metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Antimicrobial Activity:
- Salahuddin et al. (2017) worked on benzimidazole derivatives, focusing on their antimicrobial properties. They synthesized compounds that showed notable activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Crystal and Electronic Structure Studies:
- Aydın et al. (2017) explored the crystal and electronic structure of a compound closely related to N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine. Their analysis revealed insights into the molecular conformation and intermolecular interactions in the crystal structure (Aydın et al., 2017).
Antibacterial and Antifungal Activities:
- A study by Demirayak et al. (1999) synthesized benzimidazole derivatives and evaluated their antimicrobial activities. They observed notable antibacterial and antifungal activities in the synthesized compounds (Demirayak et al., 1999).
Antiulcer Agents:
- Terashima et al. (1995) investigated benzimidazole derivatives as potential H+/K(+)-ATPase inhibitors, exploring their reaction with alkylthiols under acidic conditions. This study provides insight into the mechanism of gastric antisecretion activity of these compounds (Terashima et al., 1995).
Spectral and Structural Studies:
- Raouafi et al. (2005) conducted spectral and structural studies on benzimidazole derivatives, determining the structure of these compounds through X-ray diffraction and spectral data (Raouafi et al., 2005).
Antimalarial Activity:
- Divatia et al. (2014) synthesized thiosemicarbazone derivatives containing a benzimidazole moiety and evaluated their antimalarial properties. Some of these compounds showed significant in vitro antimalarial activity (Divatia et al., 2014).
Propriétés
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPJNLGONWEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



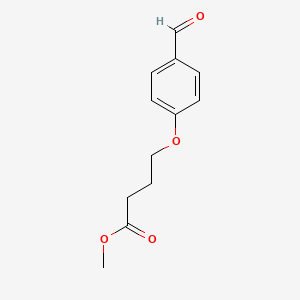
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
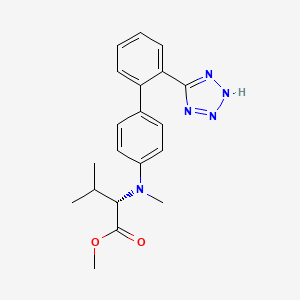
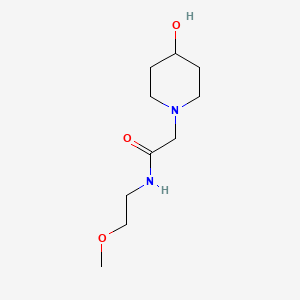
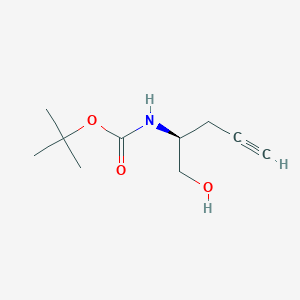
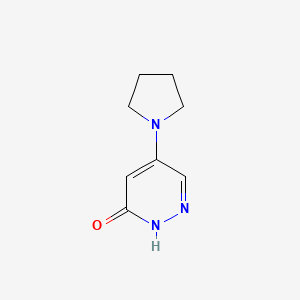
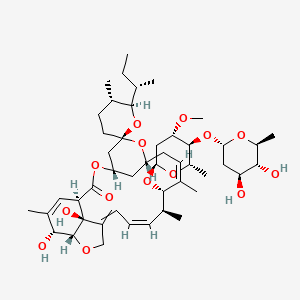
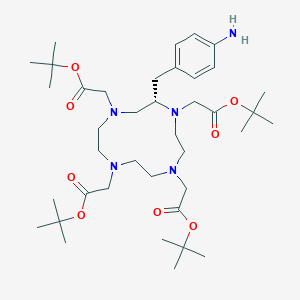
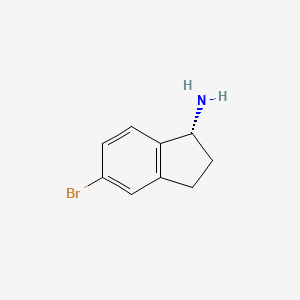
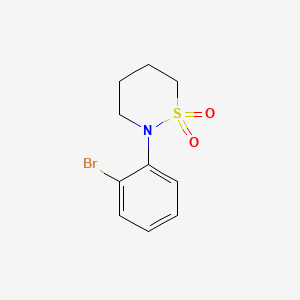
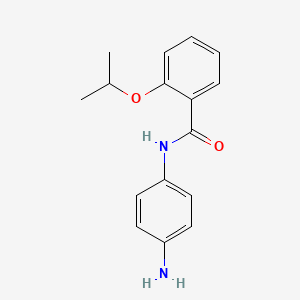
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)